

# "Methyl 4-(cyclopropylamino)-3-nitrobenzoate" as a research chemical

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## Compound of Interest

Compound Name: *Methyl 4-(cyclopropylamino)-3-nitrobenzoate*

Cat. No.: *B1416579*

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An In-depth Technical Guide to **Methyl 4-(cyclopropylamino)-3-nitrobenzoate** for Advanced Research Applications

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with **Methyl 4-(cyclopropylamino)-3-nitrobenzoate**. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's synthesis, characterization, and strategic application as a versatile building block in modern chemistry.

## Core Compound Profile and Strategic Value

**Methyl 4-(cyclopropylamino)-3-nitrobenzoate** is a substituted aromatic compound whose value lies in its unique combination of functional groups. The molecule incorporates a nitro group, a secondary amine, a cyclopropyl moiety, and a methyl ester, making it a highly strategic scaffold for library synthesis and lead optimization. The electron-withdrawing nitro group activates the aromatic ring for further modification, while also serving as a precursor to a primary amine—a cornerstone functional group in many bioactive molecules. The cyclopropyl group introduces a degree of conformational rigidity and a three-dimensional character, which can be crucial for enhancing binding affinity and optimizing pharmacokinetic properties.

## Physicochemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

Property	Value	Reference
CAS Number	848819-82-9	[1]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O <sub>4</sub>	[1]
Molecular Weight	236.22 g/mol	[1]
MDL Number	MFCD08448276	[1]
SMILES	<chem>O=C(OC)C1=CC=C(NC2CC2)C([N+])=O</chem> <chem>[O-]C(=O)C1=CC=C(NC2CC2)C([N+])=O</chem>	[1]
Storage	Sealed in dry, 2-8°C	[1]

## Synthesis and Mechanistic Rationale

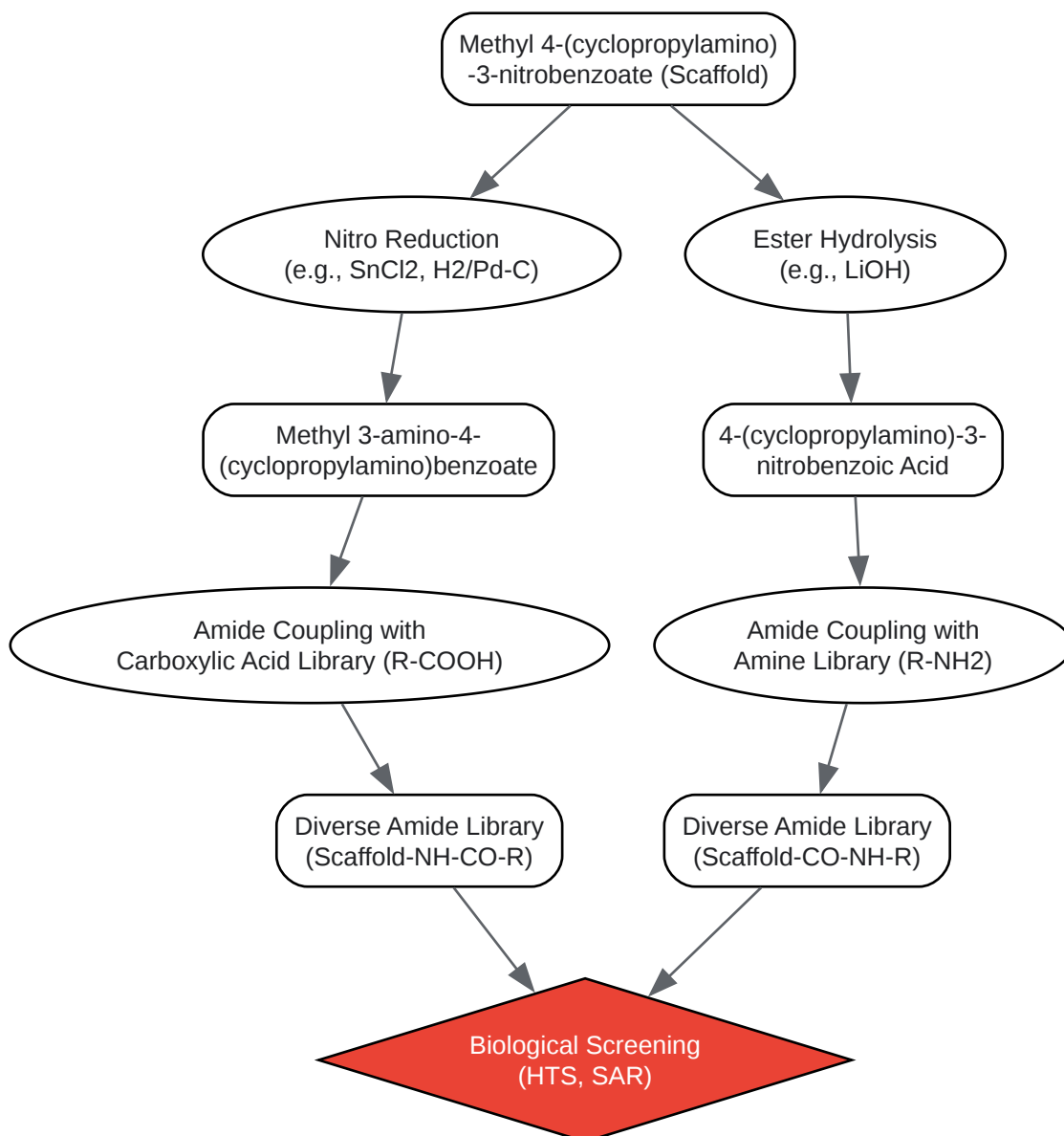
The most logical and efficient synthesis of **Methyl 4-(cyclopropylamino)-3-nitrobenzoate** is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is preferred due to the high reactivity of appropriately substituted nitroaromatics and the commercial availability of the required starting materials.

### The SNAr Mechanism: An Expert's View

The SNAr reaction is contingent on three key factors:

- **A Leaving Group:** A halogen, typically fluorine or chlorine, is positioned on the aromatic ring. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond.
- **An Activating Group:** A potent electron-withdrawing group (EWG), such as the nitro group (-NO<sub>2</sub>), must be positioned ortho or para to the leaving group. This positioning is critical as it allows for the delocalization and stabilization of the negative charge in the intermediate Meisenheimer complex.
- **A Nucleophile:** In this case, cyclopropylamine acts as the nucleophile, attacking the carbon atom bearing the leaving group.

The reaction proceeds via a two-step addition-elimination mechanism, as illustrated below. The formation of the resonance-stabilized Meisenheimer complex is the rate-determining step.



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## References

- 1. 848819-82-9|Methyl 4-(cyclopropylamino)-3-nitrobenzoate|BLD Pharm [bldpharm.com]
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